molecular formula C10H12O4S2 B8293042 Methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate

Methyl 3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate

Cat. No. B8293042
M. Wt: 260.3 g/mol
InChI Key: OBNYWAKZOABSKV-UHFFFAOYSA-N
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Patent
US04876271

Procedure details

Methyl-3-[2-(2-dioxolanyl)thiophene-3-yl]-3-thiapropionate (4) (117.63 g, 0.515 mole) was dissolved in actone (500 mL), and p-tolunesulfonic acid hydrate (1.30 g., 6.83 mmole) was added and stirred over 1 hour. A saturated solution of sodium bicarbonate (20 mL) was added followed by water (250 mL). The acetone was evaporated leaving a tacky solid in water. This tacky solid was dissolved in ether and washed with water four times, dried (MgSO4), filtered and the solvent evaporated in vacuo to leave 96.91 g of crude methyl 3-(2-formylthiophen-3-yl)-3-thiapropionate (5) which was used in the next step without purification.
Quantity
117.63 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[S:7][CH:8]=[CH:9][C:10]=1[S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)(O)[O-].[Na+].O>CCOCC>[CH:2]([C:6]1[S:7][CH:8]=[CH:9][C:10]=1[S:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
117.63 g
Type
reactant
Smiles
O1C(OCC1)C=1SC=CC1SCC(=O)OC
Name
hydrate
Quantity
1.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a tacky solid in water
WASH
Type
WASH
Details
washed with water four times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1SC=CC1SCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 96.91 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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